7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Chemistry and Synthetic Applications :
- Nitroquinolones like 7,8-Dihydro-7-methyl-3-nitro-5(6H)-quinolone are used in chemistry for synthesizing new biologically active compounds. A study by Nishiwaki (2010) discusses how nitro groups activate the quinolone framework for chemical transformations, leading to diverse derivatives with potential biological activities (Nishiwaki, 2010).
Antibacterial Properties :
- Quinolone derivatives have significant antibacterial properties. Emami et al. (2013) synthesized N-substituted piperazinylquinolones with nitrofuran functionality, demonstrating their effectiveness against various bacteria (Emami et al., 2013).
- Al-Trawneh et al. (2014) developed 7-aryl-6-fluoro-8-nitroquinolones showing higher antibacterial activity than ciprofloxacin against certain bacterial strains (Al-Trawneh et al., 2014).
Antagonist Activity at Receptors :
- Carling et al. (1993) synthesized 3,4-Dihydro-2(1H)-quinolones, which act as antagonists at glycine-site NMDA and AMPA receptors. This demonstrates the potential of these compounds in targeting specific receptors in the brain (Carling et al., 1993).
Synthetic Methodologies :
- Riesgo et al. (1996) developed improved methods for preparing amino aldehydes from quinolones, which could be used in various synthetic applications, indicating the versatility of these compounds in chemical syntheses (Riesgo et al., 1996).
Transformation and Metabolism Studies :
- Parshikov and Sutherland (2012) studied the microbial transformations of antimicrobial quinolones, revealing how microorganisms metabolize these compounds, which is crucial for understanding their environmental impact and degradation (Parshikov & Sutherland, 2012).
Antioxidant Properties :
- Vogt et al. (2018) investigated the antioxidant effect of a quinolone derivative with an organoselenium group, highlighting the potential of quinolone compounds as antioxidants (Vogt et al., 2018).
Safety And Hazards
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Future Directions
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Please consult with a professional chemist or a reliable scientific database for more specific information. It’s always important to handle chemical compounds safely and responsibly.
properties
IUPAC Name |
7-methyl-3-nitro-7,8-dihydro-6H-quinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-2-9-8(10(13)3-6)4-7(5-11-9)12(14)15/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMDSXSMNZPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone |
Synthesis routes and methods
Procedure details
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